5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a fluorine and methoxy group attached to the phenyl ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine typically involves the reaction of 5-fluoro-2-methoxyaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxyphenyl)thiazol-2-amine: Lacks the fluorine atom, which may affect its biological activity.
5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.
5-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Contains a bromine atom, which can influence its chemical properties.
Uniqueness
The presence of the fluorine atom in 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine can significantly impact its chemical reactivity and biological activity. Fluorine is known to enhance the stability of compounds and can influence their interaction with biological targets, making this compound unique compared to its analogs.
Properties
Molecular Formula |
C10H9FN2OS |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
DUHNNKFYXRGSAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.